2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide
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Overview
Description
2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H8Cl3NO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its three chlorine atoms and a methoxy group attached to a phenyl ring, making it a unique and versatile chemical.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide typically involves the reaction of 2,6-dichloro-4-methoxyaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-methoxyphenyl)acetamide
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide
Uniqueness
2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide is unique due to the presence of three chlorine atoms and a methoxy group on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO2/c1-15-5-2-6(11)9(7(12)3-5)13-8(14)4-10/h2-3H,4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNFHSLRTSRAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)NC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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